Product packaging for Ethyl 2-(ethylthio)acetate(Cat. No.:CAS No. 17640-29-8)

Ethyl 2-(ethylthio)acetate

Cat. No.: B174651
CAS No.: 17640-29-8
M. Wt: 148.23 g/mol
InChI Key: NXPMXDWMIGAPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(ethylthio)acetate (CAS 17640-29-8) is a sulfur-containing organic compound with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol . This ester is characterized by its thioether functional group, which makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research . The compound should be stored sealed in a dry environment at room temperature . Researchers should handle it with appropriate precautions, as it may pose health hazards upon ingestion, skin contact, or if it comes into contact with eyes, and may cause respiratory irritation . The specific hazard statements include H302, H315, H319, and H335 . While detailed application data for this specific homologue is sparse in the public domain, related volatile sulfur compounds (VSCs) are widely studied in flavor and fragrance chemistry for their potent aroma attributes, often contributing juicy, fresh, or tropical notes in natural products . Furthermore, the 2-(ethylthio) moiety is a recognized pharmacophore in chemical research, as evidenced by its incorporation into novel synthetic compounds, such as a series of 2-(ethylthio)benzohydrazone derivatives that were investigated for their in vitro antioxidant properties . This suggests this compound holds significant potential as a precursor for developing new molecules in pharmaceutical and agrochemical research. This product is intended For Research Use Only and is not approved for human consumption or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B174651 Ethyl 2-(ethylthio)acetate CAS No. 17640-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPMXDWMIGAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325524
Record name Acetic acid, (ethylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-29-8
Record name NSC509544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (ethylthio)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 Ethylthio Acetate and Analogues

Esterification and Condensation Strategies

Fischer-Type Esterifications with Sulfur-Containing Precursors

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a viable route for the synthesis of ethyl 2-(ethylthio)acetate. organic-chemistry.orgbyjus.comcerritos.edu This approach involves the direct esterification of 2-(ethylthio)acetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

A patented method for the preparation of a related compound, ethyl thioglycolate, highlights the practical application of this strategy. The process involves the reaction of thioglycolic acid with an excess of absolute ethanol, using magnesium perchlorate (B79767) as a catalyst and cyclohexane (B81311) as a water-carrying agent to shift the equilibrium. This method boasts a high yield of up to 98%. google.com

The general mechanism for the Fischer esterification of a sulfur-containing carboxylic acid like 2-(ethylthio)acetic acid is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate gives the final ester product, this compound, and regenerates the acid catalyst. byjus.commasterorganicchemistry.com

Table 1: Examples of Fischer-Type Esterification for Thio-compounds

Carboxylic Acid Alcohol Catalyst Key Conditions Product Yield Reference
Thioglycolic Acid Ethanol Magnesium Perchlorate Cyclohexane (water removal) Ethyl thioglycolate 98% google.com
Acetic Acid Ethanol Sulfuric Acid Excess ethanol Ethyl acetate (B1210297) 65% (at equilibrium) masterorganicchemistry.com
Lauric Acid Ethanol Acetyl Chloride (in situ HCl) Reflux Ethyl laurate - cerritos.edu

Knoevenagel and Related Condensation Reactions for Thioester Scaffolds

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. tandfonline.com While not a direct route to this compound in a single step, this reaction and its variations are instrumental in constructing complex molecular scaffolds that can incorporate thioester functionalities.

For instance, Knoevenagel condensations have been successfully performed with thiobarbituric acids and various aromatic aldehydes. rltsc.edu.in These reactions, often catalyzed by acetic acid in an ethanolic medium, proceed smoothly at room temperature to yield 5-substituted derivatives. This demonstrates the compatibility of the thio-functional group within the Knoevenagel reaction framework, opening avenues for the synthesis of more complex thioester-containing molecules. The reaction involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. tandfonline.comrltsc.edu.in

The development of thioester scaffolds through such condensation strategies allows for the introduction of diverse functionalities and the construction of intricate molecular architectures that can be further elaborated to yield a wide range of thioester analogues.

Nucleophilic Substitution Reactions

S-Alkylation Approaches Utilizing Thiol Precursors

A primary and efficient method for the synthesis of this compound involves the S-alkylation of a thiol precursor. This nucleophilic substitution reaction utilizes the high nucleophilicity of the sulfur atom in a thiol or thiolate. The most direct approach is the reaction of ethyl thioglycolate with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide).

In this SN2 reaction, the thiolate anion, generated by treating ethyl thioglycolate with a base (like sodium ethoxide or sodium hydroxide), acts as a potent nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the C-S bond of the final product. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

Halogen-Displacement Reactions in Acetate Synthesis

An alternative and widely used nucleophilic substitution strategy for synthesizing this compound is through a halogen-displacement reaction. This method involves the reaction of an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, with a source of the ethylthiolate nucleophile, such as ethanethiol (B150549) in the presence of a base, or a pre-formed salt like sodium ethanethiolate. chemicalbook.comwikipedia.org

The reaction proceeds via a classic SN2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the thioether linkage. wikipedia.orgnih.gov This method is advantageous due to the ready availability and relatively low cost of the starting materials, ethyl chloroacetate and ethanethiol. chemicalbook.com

The synthesis of ethyl chloroacetate itself is typically achieved through the esterification of chloroacetic acid with ethanol, catalyzed by sulfuric acid. chemicalbook.com

Table 2: Comparison of Nucleophilic Substitution Routes

Starting Material 1 Starting Material 2 Base/Catalyst Product Reaction Type
Ethyl thioglycolate Ethyl bromide Sodium ethoxide This compound S-Alkylation
Ethyl chloroacetate Ethanethiol Sodium hydroxide (B78521) This compound Halogen-Displacement
Chloroacetic acid Ethanol Sulfuric acid Ethyl chloroacetate Fischer Esterification

Innovative Catalytic Systems in Thioester Synthesis

Modern synthetic chemistry has seen the emergence of highly efficient catalytic systems for the formation of C-S bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. These innovative approaches are highly relevant to the synthesis of this compound and its analogues.

Transition metal catalysis, particularly with palladium, rhodium, and gold, has proven to be a powerful tool for thioester synthesis. For example, rhodium-catalyzed reactions have been developed for the regioselective and enantioselective synthesis of branched allylic thioesters from terminal allenes and thioacids. rsc.orgrsc.org These methods provide atom-economic routes to chiral thioesters. rsc.org Palladium-catalyzed cross-coupling reactions have also been extensively studied for the formation of C-S bonds, including the synthesis of thioethers from carboxylic acids and thioesters via decarbonylative pathways. nih.govamanote.comresearchgate.net

Gold-catalyzed reactions have also emerged as a valuable tool in organosulfur chemistry. Gold(I) complexes have been identified as optimal catalysts for the nucleophilic addition to thioalkynes, leading to the formation of ketene (B1206846) dithioacetals. nih.gov Furthermore, palladium/gold-catalyzed tandem reactions have been devised for the atom-efficient synthesis of keto thioethers. acs.org

Copper-catalyzed systems also offer a practical approach for thioester synthesis. A method for the copper-catalyzed coupling of aldehydes with thiols in water has been described, providing a green and efficient route to thioesters. rsc.org These catalytic methodologies represent the forefront of thioester synthesis, offering versatile and powerful tools for the preparation of this compound and a wide array of its structurally diverse analogues.

Table 3: Overview of Innovative Catalytic Systems for Thioester Synthesis

Catalyst System Reactants Product Type Key Features Reference
Rhodium(I) Terminal allenes, Thioacids Branched allylic thioesters High regioselectivity, Enantioselective rsc.orgrsc.org
Palladium Carboxylic acids, Thioesters Thioethers Decarbonylative, Cross-over C-S activation nih.gov
Gold(I) Thioalkynes Ketene dithioacetals Cis-addition, High efficiency nih.gov
Palladium/Gold Propargyl alcohols, Thiols Keto thioethers Tandem catalysis, Atom-efficient acs.org
Copper Aldehydes, Thiols Thioesters Reaction in water, Green chemistry rsc.org

Homogeneous Catalysis for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. Homogeneous catalysis, utilizing transition metal complexes that are soluble in the reaction medium, provides mild and efficient pathways for this transformation. thieme-connect.com Metals such as palladium and copper are at the forefront of developing these catalytic systems. thieme-connect.comacsgcipr.org

A primary strategy involves the cross-coupling of an ethanethiolate source with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. Palladium-catalyzed reactions, often referred to as Migita couplings, are highly effective for this purpose. thieme-connect.de These reactions typically employ a palladium precatalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acsgcipr.orgthieme-connect.de

Copper-catalyzed C-S coupling, a modern variation of the Ullmann condensation, offers a more economical alternative to palladium. thieme-connect.comuu.nl Catalytic systems using copper(I) salts like CuI, often in the presence of a ligand, can effectively couple thiols with alkyl halides under relatively mild conditions. uu.nlrsc.org These methods are valued for their functional group tolerance and are increasingly performed under ligand-free conditions to simplify the process. uu.nl Recent advancements also include iron-catalyzed C-S bond formation, which further enhances the sustainability profile by using an earth-abundant and non-toxic metal.

Catalyst SystemElectrophileNucleophileConditionsYield (%)Reference
Pd(OAc)₂ / LigandEthyl BromoacetateEthanethiolBase, Solvent, TempHigh thieme-connect.de
CuI / LigandEthyl ChloroacetateEthanethiolBase, Solvent, TempGood-Excellent thieme-connect.comrsc.org
Cu(OTf)₂Benzyl AlcoholsThiolsDCM, 25°C~96% nih.gov
Fe-based CatalystAlkyl HalideEthanethiolBase, Solvent, TempGood acsgcipr.org

This table presents representative data for analogous C-S bond formations. Specific yields for this compound may vary based on precise conditions and substrates.

Heterogeneous Catalysis in Esterification Pathways

The final step in many synthetic routes to this compound is the esterification of 2-(ethylthio)acetic acid with ethanol. The classical Fischer-Speier esterification, which traditionally uses homogeneous mineral acids like sulfuric acid, suffers from issues such as corrosion, difficult catalyst removal, and waste generation. organic-chemistry.orgresearchgate.net Heterogeneous catalysis provides a robust solution to these challenges by employing solid acid catalysts that are easily separated from the reaction mixture and can be recycled. korea.ac.krresearchgate.net

Strongly acidic ion-exchange resins, particularly sulfonated polystyrene-divinylbenzene resins like Amberlyst-15, are highly effective for this transformation. arkat-usa.orgnih.gov These catalysts possess a high density of sulfonic acid groups, providing ample active sites for the reaction, and can be used in solvent-free conditions, enhancing the green credentials of the process. researchgate.netarkat-usa.org

Zeolites are another important class of heterogeneous catalysts for esterification. mdpi.comconicet.gov.ar These crystalline aluminosilicates have a well-defined pore structure and tunable acidity. Zeolites like H-ZSM-5 and Beta zeolite have demonstrated high activity and selectivity in various esterification reactions, driven by their Brønsted acid sites. mdpi.combohrium.com Their shape-selective properties can also be advantageous in the synthesis of more complex analogues. Other solid acids, such as sulfated zirconia and certain heteropolyacids, have also been successfully employed. researchgate.net

CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Amberlyst-15Carboxylic Acid, AlcoholRT - 1201-24>95 arkat-usa.orgnih.gov
Zeolite (H-ZSM-5)Acetic Acid, o-cresol2004~25 mdpi.com
Zeolite (Beta)Acetic Acid, o-cresol1804~25 mdpi.com
Sulfated ZirconiaPhthalic Anhydride, 2-Ethylhexanol140-1804-8High researchgate.net

This table illustrates the general efficacy of various solid acid catalysts in esterification reactions analogous to the synthesis of this compound.

Multi-Component Reactions and Convergent Synthesis

To enhance synthetic efficiency and reduce the number of operational steps, advanced strategies like multi-component reactions (MCRs) and convergent synthesis are being explored.

Multi-Component Reactions (MCRs) combine three or more reactants in a single pot to form a product that incorporates substantial portions of all reactants. For this compound analogues, a hypothetical MCR could involve the simultaneous reaction of an aldehyde, a thiol, and a source of the acetate group under catalytic conditions. While specific MCRs for the exact target molecule are not widely reported, related three-component syntheses of thioesters have been developed, for instance, through the photocatalytic activation of elemental sulfur in the presence of an olefin and an α-ketoacid. organic-chemistry.org Another approach involves an electrochemical three-component reaction of elemental sulfur, an α-keto acid, and a diazoalkane, highlighting a metal-free and oxidant-free pathway to thioesters. rsc.orgrsc.org

Convergent Synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, this could involve preparing the 2-(ethylthio)acetyl fragment and an activated ethanol fragment separately before their final coupling. A more common convergent approach is the reaction of a pre-formed haloacetate with a thiol. mdpi.com For instance, halo acids can be esterified on a solid support and subsequently reacted with aminothiols. mdpi.com This strategy allows for the late-stage introduction of the thioether moiety, which can be beneficial when dealing with sensitive functional groups in more complex analogues.

Considerations for Green Chemistry Principles in Synthetic Design

The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety.

Atom Economy : Synthetic methods are designed to maximize the incorporation of all reactant atoms into the final product. Catalytic C-S bond formation and direct esterification are highly atom-economical compared to routes that use stoichiometric activating agents or protecting groups.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Both homogeneous and heterogeneous catalysts reduce waste by being effective in small amounts and enabling reactions that would otherwise require harsh conditions or activating agents. acsgcipr.org Heterogeneous catalysts offer the additional green advantage of easy recovery and recyclability. researchgate.net

Safer Solvents and Conditions : Efforts are made to replace hazardous organic solvents. Esterification reactions can often be run under solvent-free conditions, using an excess of the alcohol reactant as the solvent. researchgate.net Copper-catalyzed thioester synthesis has been successfully performed in water, a benign solvent. rsc.org The development of reactions that proceed at ambient temperature and pressure also contributes to energy efficiency.

Waste Prevention : Choosing synthetic pathways that avoid the formation of byproducts is crucial. For example, using solid acid catalysts for esterification eliminates the need for neutralization steps that produce salt waste. researchgate.net

Use of Renewable Feedstocks : While not yet standard for this specific compound, a long-term green chemistry goal is to source starting materials like ethanol from renewable biomass.

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Mechanistic Organic Chemistry of Ethyl 2 Ethylthio Acetate Transformations

Reaction Kinetics and Rate Laws of Thioester Reactivity

The reactivity of esters like Ethyl 2-(ethylthio)acetate is significantly influenced by the electronic nature of the groups attached to the carbonyl and the sulfur atom. While specific kinetic studies for this compound are not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on the aminolysis and hydrolysis of related thioesters provides a framework for understanding the rate-determining steps and the factors governing reaction speed.

Kinetic studies on analogous compounds, such as 2-nitrophenyl 2-(ethylthio)acetate, reveal important reactivity patterns. The aminolysis of this compound with glycine (B1666218) ethyl ester, for example, proceeds with a second-order rate constant (k_NH₂) of 1.1 M⁻¹s⁻¹. beilstein-journals.org This reaction rate is a product of the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon. The rate law for such a bimolecular reaction is typically expressed as:

Rate = k[Ester][Nucleophile]

The pH-independent hydrolysis of 2-nitrophenyl 2-(ethylthio)acetate has also been quantified, with a reported second-order rate coefficient of 1.32 × 10⁻⁸ M⁻¹s⁻¹. beilstein-journals.org This highlights that hydrolysis, in the absence of acid or base catalysis, is a considerably slower process than aminolysis. beilstein-journals.org The presence of electron-withdrawing groups, such as a nitro group on an aryl ring, generally enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethylthio group (CH₃CH₂S-) is a moderately activating group due to the electron-donating resonance effect of the sulfur atom, which can be counteracted by its inductive electron-withdrawing effect.

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The cornerstone of this compound's reactivity at the ester group is the nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, the ethoxide ion, CH₃CH₂O⁻). libretexts.org

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is an irreversible process as the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol leaving group.

Step 1: Nucleophilic attack. The hydroxide ion attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral alkoxide intermediate.

Step 2: Elimination of the leaving group. The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Step 3: Deprotonation. The ethoxide ion, being a strong base, deprotonates the newly formed 2-(ethylthio)acetic acid to yield ethanol (B145695) and the 2-(ethylthio)acetate anion.

Acid-Catalyzed Hydrolysis: This is a reversible process that reaches equilibrium. An excess of water can be used to drive the reaction toward the products. chegg.com

Step 1: Protonation of the carbonyl. The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic attack. A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3: Proton transfer. A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a better leaving group (ethanol).

Step 4: Elimination of the leaving group. The intermediate collapses, expelling a molecule of ethanol.

Step 5: Deprotonation. The protonated carbonyl of the resulting carboxylic acid is deprotonated by water, regenerating the acid catalyst.

Aminolysis: This reaction involves the nucleophilic attack of an amine on the ester carbonyl, yielding an amide. The mechanism is analogous to hydrolysis. An amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming N-substituted-2-(ethylthio)acetamide. The reaction is generally faster with more basic, less sterically hindered amines. acs.org

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'OH) would result in the formation of a new ester, Alkyl 2-(ethylthio)acetate, and ethanol. The mechanism is identical to acid- or base-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Redox Chemistry of the Ethylthio Moiety

The sulfur atom in the ethylthio group is in a low oxidation state (-2) and can be readily oxidized.

The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry. scielo.br The oxidation of this compound can be controlled to selectively yield either the corresponding sulfoxide (B87167) or sulfone. researchgate.net

Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent, the sulfide (B99878) can be selectively oxidized to a sulfoxide (Ethyl 2-(ethylsulfinyl)acetate). Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to a sulfone (Ethyl 2-(ethylsulfonyl)acetate). scielo.brresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) or excess H₂O₂ are effective for this purpose. organic-chemistry.org The oxidation from sulfoxide to sulfone is generally slower than the initial oxidation from sulfide to sulfoxide, which allows for the isolation of the sulfoxide intermediate under controlled conditions. scielo.br

The table below summarizes typical conditions for the oxidation of thioethers, which are applicable to this compound.

Starting MaterialOxidizing AgentProductTypical Conditions
ThioetherH₂O₂ (1 equiv.)SulfoxideCatalytic acid or metal catalyst, room temp.
Thioetherm-CPBA (1 equiv.)SulfoxideCH₂Cl₂, 0 °C to room temp.
ThioetherH₂O₂ (excess) / Urea-H₂O₂SulfonePhthalic anhydride, ethyl acetate (B1210297)
ThioetherKMnO₄SulfoneAcetic acid or aqueous solution

Data compiled from general findings in organic chemistry. researchgate.netorganic-chemistry.org

The carbon-sulfur bond in the ethylthio group can be cleaved under reductive conditions.

Reductive Cleavage (Desulfurization): A common method for desulfurization is the use of Raney Nickel (Raney Ni). This reaction involves the hydrogenolysis of the C-S bonds, replacing the ethylthio group with hydrogen. For this compound, this would lead to the formation of ethyl acetate and ethane. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bonds and saturation of the resulting carbon radicals with hydrogen from the catalyst surface.

Hydrogenation: While the thioether group itself is not typically reduced under standard catalytic hydrogenation conditions used for alkenes or alkynes, the ester group can be reduced to an alcohol. Catalytic hydrogenation of esters requires more forcing conditions (high pressure and temperature) and specific catalysts, such as copper chromite or specialized ruthenium complexes. nih.gov For this compound, hydrogenation of the ester group would yield 2-(ethylthio)ethanol (B52129) and ethanol. It is crucial to select a catalyst that does not promote desulfurization under the reaction conditions. Bifunctional ruthenium catalysts have shown high efficacy in hydrogenating esters to alcohols under relatively mild conditions. nih.govacs.org

Electrophilic and Radical Reactions

The transformation of this compound can proceed through either electrophilic or radical pathways, depending on the reaction conditions and reagents employed. The sulfur atom plays a pivotal role in directing the course of these reactions.

Electrophilic Reactions via Pummerer Rearrangement

Direct electrophilic attack on this compound is not a common transformation. However, its oxidized derivative, ethyl 2-(ethylsulfinyl)acetate, readily undergoes the Pummerer rearrangement to generate a highly reactive electrophilic intermediate. This rearrangement is a cornerstone of the electrophilic chemistry of α-acyl sulfoxides. researchgate.netwikipedia.orgacs.orgchemistry-reaction.comnumberanalytics.com

The reaction is typically initiated by activating the sulfoxide with an acid anhydride, such as acetic anhydride. The mechanism proceeds through the following key steps:

Acylation of the Sulfoxide: The sulfoxide oxygen attacks the anhydride, forming an acyloxysulfonium salt. wikipedia.orgchemistry-reaction.com

Formation of a Thionium (B1214772) Ion: A base, typically the acetate anion generated in the first step, abstracts a proton from the α-carbon. This is followed by the elimination of acetic acid to yield a resonance-stabilized thionium ion. This thionium ion is a potent electrophile. wikipedia.orgacs.org

Nucleophilic Attack: The thionium ion is then trapped by a nucleophile. In the absence of other nucleophiles, the acetate ion can attack the electrophilic carbon, yielding ethyl 2-acetoxy-2-(ethylthio)acetate. wikipedia.org

The electrophilic thionium ion can be intercepted by a variety of external and internal nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes the Pummerer rearrangement a powerful tool in organic synthesis. researchgate.netacs.org

Table 1: Electrophilic Reactions of this compound via Pummerer Rearrangement
Reaction TypeReagentsIntermediateProductRef.
Pummerer RearrangementAcetic AnhydrideThionium IonEthyl 2-acetoxy-2-(ethylthio)acetate wikipedia.org
Trapping with ArenesTrifluoroacetic Anhydride, AreneThionium IonEthyl 2-aryl-2-(ethylthio)acetate researchgate.net
Trapping with AlkenesAcetic Anhydride, AlkeneThionium IonAdduct of alkene and the thionium ion wikipedia.org

Radical Reactions

The carbon-sulfur bond in this compound can undergo homolytic cleavage under radical conditions. Furthermore, the presence of the thioether moiety can influence the reactivity of other parts of the molecule in radical processes.

One notable radical reaction is the addition of the α-thio radical to unsaturated systems. This can be initiated by standard radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide. The general mechanism involves:

Initiation: The initiator generates a radical species.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the carbon α to the sulfur atom in this compound, forming a stabilized α-thio radical.

Propagation: This radical can then add to an alkene or other unsaturated system, generating a new carbon-centered radical. This new radical can then abstract a hydrogen from another molecule of this compound, propagating the radical chain.

Termination: The reaction is terminated by the combination of two radical species.

While specific studies on the radical reactions of this compound are not extensively documented in the provided search results, the general principles of radical chemistry of thioethers suggest its participation in such transformations. For instance, the radical-mediated addition of thioethers to alkenes is a well-established method for the formation of carbon-carbon bonds. rsc.org

Table 2: Postulated Radical Reactions of this compound
Reaction TypeReagentsIntermediatePostulated Product
Radical Addition to AlkenesAIBN, Alkeneα-thio radicalAdduct of the α-thio radical and the alkene

Stereochemical Aspects of Reactions Involving Chiral Centers

The introduction of chirality into molecules is a central theme in modern organic synthesis. Reactions involving this compound can be designed to control the stereochemical outcome, particularly when a chiral center is present or formed during the reaction.

Stereoselective Oxidation

The sulfur atom in this compound is prochiral. Oxidation of the sulfide to the corresponding sulfoxide, ethyl 2-(ethylsulfinyl)acetate, creates a stereogenic center at the sulfur atom. The use of chiral oxidizing agents or catalysts can lead to the formation of one enantiomer of the sulfoxide in excess. researchgate.netresearchgate.netacs.orguq.edu.au

Several methods have been developed for the asymmetric oxidation of sulfides to chiral sulfoxides. These often employ transition metal catalysts with chiral ligands or chiral hydroperoxides. For example, titanium- and vanadium-based catalysts in the presence of chiral ligands have been shown to be effective for the enantioselective oxidation of various sulfides. researchgate.netacs.org The enantiomeric excess (ee) of the resulting sulfoxide is highly dependent on the substrate, the chiral catalyst, and the reaction conditions.

Table 3: Methods for Stereoselective Oxidation of Sulfides
Catalyst SystemChiral Ligand/ReagentTypical Enantiomeric Excess (ee)Ref.
Titanium-basedDiethyl TartrateVariable, can be high researchgate.net
Vanadium-basedChiral Schiff BasesModerate to High acs.org
Iron-basedChiral Salen LigandsHigh acs.org
Chiral Oxaziridines(Camphorsulfonyl)oxaziridineHigh researchgate.net

Diastereoselective Reactions of Chiral Sulfoxides

Once a chiral sulfoxide, such as an enantiomerically enriched form of ethyl 2-(ethylsulfinyl)acetate, is obtained, the existing stereocenter can direct the stereochemical outcome of subsequent reactions. For instance, the Pummerer rearrangement of a chiral β-keto sulfoxide can proceed with a degree of stereoselectivity, transferring the chirality from the sulfur atom to the adjacent carbon atom. researchgate.net

Furthermore, the enolate derived from a chiral β-keto sulfoxide can undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky sulfinyl group can effectively shield one face of the enolate, leading to preferential attack from the less hindered side. This strategy has been widely used in the asymmetric synthesis of various complex molecules.

The iodocarbocyclization of pentenylmalonate derivatives bearing a stereogenic center at an allylic position has been shown to proceed with high diastereoselectivity, demonstrating the influence of a nearby chiral center on the stereochemical course of a reaction. nih.gov Although not a direct reaction of this compound, this principle of 1,2- or 1,3-asymmetric induction is relevant to diastereoselective reactions of its chiral derivatives.

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 2 Ethylthio Acetate Structure

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of ethyl 2-(ethylthio)acetate.

Analysis of Characteristic Absorption Bands and Functional Group Assignments

The infrared spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1720–1740 cm⁻¹. Another key functional group, the C-S bond, exhibits stretching vibrations at lower frequencies, generally found in the region of 600-800 cm⁻¹. The C-O stretching vibrations of the ester group are also identifiable.

The methylene (B1212753) (CH₂) groups within the molecule give rise to characteristic bending and stretching vibrations. For instance, CH₂ bending vibrations are often observed around 1439 cm⁻¹ in the IR spectrum and 1446 cm⁻¹ in the Raman spectrum. researchgate.net

Below is a table summarizing the key vibrational frequencies and their assignments for this compound and related thioesters.

Vibrational ModeFrequency Range (cm⁻¹)Functional Group
C=O Stretch1720-1740Ester
C-S Stretch600-800Thioether
CH₂ Bend~1440Methylene
C-O Stretch1000-1300Ester
C-H Stretch2850-3000Alkyl

Note: The exact frequencies can vary based on the molecular environment and physical state of the sample.

Spectroscopic Signatures for Conformational Isomers

Computational studies and experimental evidence suggest that this compound can exist in multiple conformational forms, primarily arising from rotation around the C-C and C-S single bonds. acs.orgacs.org These conformers, often referred to as gauche and anti forms, can be distinguished by subtle shifts in their vibrational spectra. mdpi.comresearchgate.net

The carbonyl stretching band (νC=O) in the infrared spectrum is particularly sensitive to conformational changes. acs.org Studies on similar thioester compounds have shown that the presence of multiple components within the carbonyl absorption band can indicate the co-existence of different conformers in solution. acs.org For example, in some 2-ethylthio-phenylacetate derivatives, three distinct components in the νC=O region were attributed to three different gauche conformers. acs.org The relative intensities of these bands can change with solvent polarity, providing further insight into the energetics of the different conformations. acs.org

Changes in the 500 to 1200 cm⁻¹ region of the vibrational spectrum are also indicative of conformational shifts. mdpi.com Theoretical calculations on related thioether compounds have demonstrated that differences in this region can be correlated with specific dihedral angles, allowing for the identification of the predominant conformers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The ethyl group of the ester moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (CH₃) typically appear as a triplet at approximately 1.2-1.3 ppm due to coupling with the adjacent methylene protons. These methylene protons (OCH₂) resonate further downfield as a quartet, usually around 4.1-4.2 ppm, a result of their proximity to the electronegative oxygen atom.

The ethyl group attached to the sulfur atom also presents a distinct set of signals. The methyl protons (SCH₂CH₃) appear as a triplet, while the methylene protons (SCH₂) are observed as a quartet. The methylene protons adjacent to the sulfur and carbonyl group (SCH₂C=O) appear as a singlet around 3.3 ppm.

Table of ¹H NMR Data for this compound

ProtonsChemical Shift (δ ppm)Multiplicity
O CH₂CH₃~1.25Triplet
S CH₂CH₃~2.6Quartet
S CH₂C=O~3.3Singlet
OCH₂ CH₃~4.15Quartet
SCH₂ CH₃~1.3Triplet

Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 170 ppm. The carbons of the ethyl groups and the methylene carbon adjacent to the sulfur atom can also be assigned based on their expected chemical shifts.

Table of Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ ppm)
C =O~170.5
OC H₂CH₃~60.8
SC H₂C=O~35
SC H₂CH₃~26
OCH₂C H₃~14.1
SCH₂C H₃~15

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methyl and methylene protons of both ethyl groups, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the methylene carbon at ~60.8 ppm would show a correlation to the quartet of protons at ~4.15 ppm. columbia.edu

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Electron Ionization and Chemical Ionization Mass Spectrometry for Fragmentation Analysis

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in mass spectrometry.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a "fingerprint" that can be used for identification by comparing it to spectral libraries like the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum of this compound shows a molecular ion peak ([M]•+) at m/z 148, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural clues.

Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Ion Fragment Formula Notes
148 [CH₃CH₂SCH₂COOCH₂CH₃]•⁺ [C₆H₁₂O₂S]•⁺ Molecular Ion (M•⁺)
88 [CH₂COOCH₂CH₃]⁺ [C₄H₈O₂]⁺ Loss of the ethylthio radical (•SCH₂CH₃)
75 [CH₃CH₂SCH₂]⁺ [C₃H₇S]⁺ Cleavage of the ester group

This table is based on fragmentation principles and data available in the NIST Mass Spectrometry Data Center. nih.gov

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation than EI. It involves the ionization of a reagent gas (like methane (B114726) or ammonia), which then transfers a proton to the analyte molecule. For this compound, CI would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 149. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules that have the same nominal mass but different exact masses.

For this compound, the molecular formula is C₆H₁₂O₂S. The theoretical monoisotopic mass is 148.05580 Da. nih.gov HRMS can easily differentiate this from other potential formulas that have a nominal mass of 148.

HRMS Data for Formula Confirmation

Molecular Formula Nominal Mass (Da) Exact Mass (Da)
C₆H₁₂O₂S 148 148.05580
C₇H₁₆O₂ 148 148.11453
C₅H₈O₃S 148 148.01941

This table illustrates how the precise mass measured by HRMS confirms the correct molecular formula for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is a cornerstone technique for the identification and purity assessment of volatile compounds like this compound. mdpi.com

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum.

Identification: this compound is identified by its unique retention time (the time it takes to pass through the column) and its characteristic mass spectrum, which can be matched against a reference library. nih.govresearchgate.net

Purity Assessment: The purity of a sample can be determined by examining the gas chromatogram. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of purity. pku.edu.cn

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Dihedrals

For this technique, a single, high-quality crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and dihedral (torsion) angles.

A review of crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been publicly reported. However, analysis of related thioester structures allows for a projection of the type of data that would be obtained. researchgate.netnih.govscispace.com Such an analysis would provide definitive confirmation of the molecular connectivity and its preferred conformation in the solid state.

Illustrative Crystallographic Data for this compound

Parameter Atoms Involved Value
Bond Lengths (Å)
C=O C(3)-O(1) ~ 1.21
C-S C(2)-S(1) ~ 1.81
S-C(ethyl) S(1)-C(5) ~ 1.82
C(ester)-O C(3)-O(2) ~ 1.33
Bond Angles (°)
S-C-C(O) S(1)-C(2)-C(3) ~ 113°
C-S-C C(2)-S(1)-C(5) ~ 100°
O=C-O O(1)-C(3)-O(2) ~ 124°
Dihedral Angles (°)

Note: This table is illustrative and contains expected values based on general principles of chemical bonding and data from similar crystallized thioester compounds. researchgate.netnih.govscispace.com It does not represent experimentally determined data for this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

For "this compound," a Hirshfeld surface analysis would typically involve:

Generation of the Hirshfeld Surface: This would be calculated based on the molecule's electron density within the crystal lattice.

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a percentage contribution for different types of interactions, such as hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and sulfur-hydrogen (S···H) contacts. This quantitative data is crucial for understanding the packing motifs.

Analysis of dnorm surfaces: These surfaces would visually identify the specific atoms involved in the most significant intermolecular interactions, such as hydrogen bonds or other close contacts.

However, without the prerequisite single-crystal X-ray diffraction data for "this compound," it is not possible to perform a Hirshfeld surface analysis. Published research containing this specific analysis for this compound could not be located.

Energy Framework Analysis for Supramolecular Assembly Stability

Following a Hirshfeld surface analysis, an energy framework analysis is often conducted to further investigate the stability of the supramolecular assembly. This analysis calculates the interaction energies between a central molecule and its surrounding neighbors, providing a quantitative measure of the forces holding the crystal together.

The key components of an energy framework analysis for "this compound" would include:

Calculation of Interaction Energies: Using the crystallographic data, the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs would be calculated.

Visualization of Energy Frameworks: The results are typically visualized as cylindrical frameworks where the thickness of the cylinders corresponds to the strength of the interaction energies. This provides an intuitive graphical representation of the packing topology and the dominant forces within the crystal.

As with the Hirshfeld surface analysis, the absence of a published crystal structure for "this compound" prevents the calculation and presentation of its energy framework analysis.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Ethylthio Acetate

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations would provide a deep understanding of Ethyl 2-(ethylthio)acetate at the atomic level. DFT is often chosen for its balance of computational cost and accuracy, making it suitable for a range of molecular property predictions. rhhz.netpreprints.orgmdpi.com Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gap Analysis

A primary goal of quantum chemical studies is to determine the electronic structure, including the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized around the sulfur atom and the non-bonding electrons of the ester oxygen, as these are the most electron-rich regions. The LUMO would be expected to be centered on the antibonding π* orbital of the carbonyl group (C=O). DFT calculations could predict these energy levels precisely. preprints.orgmdpi.com

Illustrative Data Table: Predicted HOMO-LUMO Energies and Energy Gap for this compound (Note: The following values are hypothetical and for illustrative purposes only.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap 5.7

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic data that could be predicted include:

Vibrational Frequencies (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes. For instance, the characteristic stretching frequency of the carbonyl (C=O) group in the ester and the C-S stretching frequency could be calculated and compared to experimental IR spectra. aip.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data (Note: The following values are hypothetical and for illustrative purposes only.)

Spectroscopic ParameterPredicted ValueExperimental Value
Carbonyl (C=O) Stretch (cm⁻¹)1735~1740
¹³C NMR (C=O) (ppm)171.0~170.5
¹³C NMR (-S-CH₂-) (ppm)35.2~34.8

Topological Analysis of Electron Density (Quantum Theory of Atoms In Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.govrsc.orgresearchgate.net By locating critical points in the electron density, QTAIM can define atomic basins and the paths of chemical bonds.

For this compound, a QTAIM analysis would:

Characterize the nature of the covalent bonds (e.g., C=O, C-O, C-S, C-C, C-H) by analyzing the electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the bond critical points (BCPs). rsc.orgresearchgate.net

Identify and quantify any weak intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation.

Illustrative Data Table: Hypothetical QTAIM Parameters for Selected Bonds in this compound (Note: The following values are hypothetical and for illustrative purposes only.)

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
C=O0.35+0.40
C-S0.18+0.15

A positive Laplacian for the C=O bond would indicate a depletion of electron density at the critical point, characteristic of a polar covalent bond.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. nih.govrsc.org This method is particularly useful for quantifying donor-acceptor interactions, which are key to understanding hyperconjugation and other stabilizing effects.

In this compound, NBO analysis could reveal:

The hybridization of the atomic orbitals.

Illustrative Data Table: Hypothetical NBO Second-Order Perturbation Energies for this compound (Note: The following values are hypothetical and for illustrative purposes only.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(S)σ(C-C)1.2
n(O)σ(C-C)0.8

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack.

An MEP map of this compound would show:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. They would be located around the carbonyl oxygen and, to a lesser extent, the sulfur atom.

Positive Potential Regions (Blue): These areas are electron-poor and are sites for nucleophilic attack. The most positive region would likely be around the carbonyl carbon atom.

Molecular Dynamics (MD) Simulations

While quantum chemical studies typically focus on a single, optimized molecular geometry (often in a vacuum), Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a solvent. dntb.gov.uaresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and dynamic properties. aip.orgacs.org

For this compound, an MD simulation could:

Explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The flexibility of the ethyl groups and the orientation of the thioester linkage would be of particular interest.

Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how intermolecular interactions with the solvent affect its structure and dynamics. frontiersin.org

Calculate thermodynamic properties such as the free energy of solvation.

MD simulations are particularly valuable for understanding the behavior of molecules in biological systems or in the liquid phase, where dynamic processes are crucial. frontiersin.org

Conformational Landscape Exploration in Condensed Phases

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Computational studies, particularly those employing ab initio and density functional theory (DFT) methods, have shed light on the preferred three-dimensional arrangements of this molecule.

A key study on the conformational analysis of simple esters and thioesters, including the closely related ethyl thioacetate (B1230152), utilized both MP2 and DFT/B3LYP quantum chemical methods with a 6-311++G** basis set. acs.org These high-level calculations revealed that, similar to other thioesters, this compound favors a cis planar conformation around the O=C–S–C bond. acs.org This preference is a general characteristic of thioesters. acs.org

For ethyl thioacetate, the rotation of the ethyl group attached to the sulfur atom is also a significant conformational feature. Calculations have shown that a gauche position for the methyl group of the ethyl substituent corresponds to an energy minimum structure. acs.orgcolab.ws This contrasts with ethyl acetate (B1210297), which exhibits double minima for the corresponding rotation. acs.org The barrier to rotation around the O=C–S–C bond in methyl thioacetate, a related compound, has been calculated to be in the range of 11-13 kcal/mol, indicating a relatively rigid planar structure at room temperature. acs.orgacs.orgresearchgate.net

Table 1: Calculated Conformational Data for a Related Thioester (Methyl Thioacetate)

Computational Method Basis Set Conformational Preference Rotational Barrier (kcal/mol) Reference
MP2 6-311++G** cis 11-13 acs.org
DFT/B3LYP 6-311++G** cis 11-13 acs.org

Solvent Effects on Molecular Behavior and Conformational Stability

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The use of polarizable continuum models (PCM) in computational studies allows for the estimation of solvent effects on conformational stability. acs.orgresearchgate.net

For simple thioesters, it has been demonstrated that the cis conformation remains the most stable form even in solvents of varying polarity, including chloroform, acetone, acetonitrile, and water. acs.orgresearchgate.net This suggests that the intrinsic electronic preferences of the thioester group are the dominant factor in determining the conformational landscape, even in condensed phases. While the solvent can influence the relative energies of different conformers, it does not typically alter the fundamental preference for the cis arrangement. The stability of this conformation is crucial for understanding its reactivity and interactions in different chemical environments.

Aggregation and Self-Assembly Propensities

The ability of molecules to aggregate and self-assemble into ordered structures is a key area of research with applications in materials science and nanotechnology. Thioester-functionalized molecules have been shown to form self-assembled monolayers (SAMs) on various surfaces. beilstein-journals.org These SAMs can be used to control the chemical and physical properties of the surface, such as wettability. beilstein-journals.org

While specific studies on the self-assembly of this compound are not widely available, the principles derived from related systems can be informative. The thioester group itself is a versatile functional handle for surface modification. beilstein-journals.org The interplay of the thioester functionality with the ethyl groups in this compound could lead to specific packing arrangements in condensed phases or at interfaces. The potential for weak intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, would govern the aggregation behavior. Furthermore, the concept of thioester-mediated native chemical ligation has been utilized in the self-assembly of peptides, highlighting the role of the thioester bond in forming larger, ordered structures. mdpi.comnih.gov

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling reaction pathways, chemists can gain a deeper understanding of reactivity and selectivity.

Transition State Characterization and Reaction Barrier Calculations

The reactivity of the thioester group in this compound is a central aspect of its chemistry. Computational studies on the nucleophilic acyl substitution of thioesters have provided valuable insights into their reactivity compared to oxoesters. nih.govmdpi.com

Transition state models for the reactions of methyl thioacetate with various nucleophiles, such as hydroxide (B78521) and ammonia, have been developed using quantum mechanical calculations. nih.gov These models have successfully reproduced experimental observations, showing that while thioesters and oxoesters have similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles like amines. nih.govmdpi.com This difference in reactivity is attributed to the electronic properties of the sulfur atom and its influence on the stability of the transition state.

Natural Bond Orbital (NBO) analysis has been employed to understand the role of electron delocalization in stabilizing the reactants and transition states. nih.gov These calculations indicate that the loss of delocalization energy upon forming the transition state is a key factor governing the relative reactivity of oxoesters and thioesters. nih.gov In the context of enzyme-catalyzed reactions, computational models have been used to study the formation of thioester intermediates and the associated transition states. rsc.org

Table 2: Calculated Relative Reactivity of Thioesters vs. Oxoesters

Nucleophile Relative Reactivity (Thioester/Oxoester) Computational Finding Reference
Hydroxide Similar Similar loss of delocalization energy in transition state. nih.gov
Amines ~100-fold greater for thioester Greater loss of delocalization energy for oxoester in transition state. nih.govmdpi.com

Intrinsic Reaction Coordinate (IRC) Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool to map out the entire reaction pathway from the transition state to the reactants and products. rhhz.net This method provides a detailed picture of the geometric and energetic changes that occur during a chemical transformation.

For reactions involving thioesters, such as the thiol-thioester exchange, IRC calculations have been used to confirm the connection between the calculated transition state and the corresponding reactants and products. rhhz.net These calculations have shown that the thiol-thioester exchange reaction often proceeds through a concerted mechanism, where the formation of the new C-S bond and the breaking of the old C-S bond occur simultaneously. rhhz.net IRC analysis of a ruthenium-catalyzed thioester synthesis revealed an asynchronous concerted process for the C-S bond formation and hydride elimination. nih.govacs.org By tracing the IRC, researchers can verify the nature of the transition state and gain confidence in the proposed reaction mechanism.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. These models are widely used in drug discovery and materials science to predict the properties of new compounds. nih.govresearchgate.net

For sulfur-containing compounds, including those with thioester functionalities, QSAR models have been developed to predict various properties, such as anticancer activity. nih.gov These models typically use a range of molecular descriptors that encode information about the compound's size, shape, electronic properties, and lipophilicity. Key predictors for the activity of sulfur-containing compounds often include properties like mass, polarizability, electronegativity, and van der Waals volume. nih.gov

While specific QSAR/QSPR models for this compound are not extensively documented, the general principles and methodologies developed for other sulfur-containing compounds would be applicable. By calculating relevant molecular descriptors for this compound, it would be possible to use existing or newly developed QSAR/QSPR models to predict its properties and potential activities.

Analysis of Non-Covalent Interactions via Computational Tools

The stability, conformation, and aggregation of molecules are significantly influenced by a complex interplay of non-covalent interactions. For this compound, a molecule featuring both a flexible thioether linkage and an ester group, computational chemistry provides powerful tools to dissect these subtle yet crucial forces. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) are employed to visualize and quantify these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical non-covalent interactions, dictating molecular recognition and supramolecular assembly. While this compound itself lacks a classical hydrogen bond donor (like O-H or N-H), its oxygen and sulfur atoms can act as hydrogen bond acceptors. Computational studies allow for the exploration of potential hydrogen bonding between this compound and donor molecules in its environment.

Theoretical analyses can predict the strength and geometry of these interactions. For instance, in complexes with hydrogen bond donors (e.g., water, alcohols), the carbonyl oxygen of the ester group is expected to be the primary hydrogen bond acceptor site due to its higher electronegativity and charge density compared to the ether oxygen or the sulfur atom.

Computational methods like the Extended Transition State scheme combined with Natural Orbitals for Chemical Valence (ETS-NOCV) can be used to analyze and quantify the different components of hydrogen bonds, such as electrostatic, Pauli repulsion, and orbital interaction terms. nih.gov For organosulfur compounds, theoretical studies on molecules like thioglycol interacting with water have shown that while S-H···O and O-H···S hydrogen bonds are electrostatically less favored than their oxygen counterparts, they are stabilized by significant charge transfer. researchgate.net

A theoretical analysis using ab initio and AIM methods can determine the 'hydrogen-bond radius' for various donors and acceptors, which helps in predicting intermolecular distances. rsc.org For this compound, such studies would help in understanding its interaction with protic solvents or other hydrogen bond-donating species. The table below illustrates the potential hydrogen bond acceptor sites in this compound and their relative expected strengths based on general chemical principles.

Dispersion Interactions and π-Stacking

Dispersion forces, a component of van der Waals forces, are ubiquitous and play a crucial role in the stabilization of molecular complexes, especially for nonpolar molecules. acs.org While this compound lacks aromatic rings, precluding traditional π-stacking, dispersion interactions between its alkyl chains are significant in determining its conformational preferences and condensed-phase behavior.

Computational studies have revealed that stacking interactions are not exclusive to aromatic systems. Investigations into aliphatic dimers have shown that σ/σ stacking interactions can be as significant as π/π interactions. nih.gov For this compound, dispersion forces would be the dominant attractive force in the aggregation of molecules in a nonpolar environment. These interactions arise from transient fluctuations in electron density and are best captured by high-level quantum mechanical calculations or density functional theory (DFT) methods that include dispersion corrections (e.g., DFT-D). nih.govchemrxiv.org

The Reduced Density Gradient (RDG) method is a powerful visualization tool that reveals non-covalent interactions. jussieu.frchemrxiv.org By plotting the RDG against the electron density, regions of weak interactions, such as dispersion, can be identified and characterized. scielo.org.mx In a hypothetical dimer of this compound, RDG analysis would show extended surfaces of weak van der Waals interactions between the ethyl groups.

While π-stacking is not directly relevant, the principles of substituent effects on such interactions can be informative. For instance, the Hunter-Sanders model and the Houk-Wheeler model describe how substituents influence π-electron density and direct interactions, respectively, which has parallels in how the thioether and ester groups in this compound modulate the electron distribution and influence intermolecular forces. acs.org

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Precursor in Complex Molecule Synthesis

The reactivity of both the sulfur atom and the acetate (B1210297) group makes ethyl 2-(ethylthio)acetate a key building block in the creation of elaborate molecular structures.

This compound serves as a crucial starting material in the multi-step synthesis of various heterocyclic compounds that are fundamental to many biologically active molecules. For instance, it is used in creating substituted thiophenes and thiazoles, which are common scaffolds in medicinal chemistry. Furthermore, derivatives of this compound are employed in the synthesis of complex molecules like prostaglandins, such as in the preparation of the Corey lactone, a key intermediate for prostaglandins. nih.govresearchgate.netresearchgate.net The ethylthio group can be strategically altered or removed during synthesis to add further complexity and functionality to the final molecule. It is also a precursor in the synthesis of certain cephalosporin (B10832234) antibiotic intermediates. google.comgoogle.comresearchgate.netnih.gov

In the agrochemical sector, derivatives of this compound act as intermediates in the production of certain pesticides and herbicides. solubilityofthings.com The thioether component is a critical feature for the mode of action in some of these agricultural chemicals.

In the pharmaceutical industry, the compound is utilized in synthesizing various therapeutic agents. For example, it is a component in the synthesis of some 1,2,4-triazolethiones, which have shown biological activity. nih.gov It is also used to create nitroimidazole-based compounds with potential applications against leishmaniasis. researchgate.net The ability to introduce a thio-acetic acid side chain makes it a valuable reagent in the development of new drug candidates.

Role in Polymer and Materials Chemistry

The use of this compound extends to materials science, where it is instrumental in developing specialized polymers and functional materials.

This compound can be used as a monomer in the synthesis of specialty polymers. For instance, 2-ethylthio-2-oxazoline, a related monomer, undergoes living cationic ring-opening polymerization to produce polythiocarbamates. acs.org Thioether-containing polymers are noted for their potential in creating materials with tunable mechanical properties and strong adhesion to metals like gold, which is beneficial for flexible electronics. acs.org The incorporation of the thioether group can impart desirable characteristics such as a high refractive index and good chemical resistance. mdpi.com

Table 1: Properties of Thioether-Containing Polymers
Polymer TypeKey PropertiesPotential Applications
PolythiocarbamatesControlled molecular weight, can be functionalized post-polymerization. acs.orgPrecision nanomaterials, drug delivery. acs.org
Thioether-functionalized PolyolefinsTunable mechanical properties, high toughness, self-healing, strong gold affinity. acs.orgFlexible conductors, electronic applications. acs.org
Thioether-based Poly(2-oxazoline)sOxidation-responsive, can form micelles that disassemble in the presence of ROS. rsc.orgBiomedical applications, ROS-responsive nanomaterials. rsc.org

The thioether group within polymers serves as a reactive site for post-polymerization modification, enabling the creation of materials with tailored properties. acs.orgescholarship.org A primary method of functionalization is the oxidation of the thioether to a sulfoxide (B87167) or a sulfone, which significantly alters the polymer's polarity and solubility. rsc.orgescholarship.org This transformation can be used to trigger the disassembly of polymer micelles, a property explored for stimuli-responsive materials. escholarship.org This approach allows for the creation of a diverse range of functional polymers, including polyureas and other polythiocarbamates, from a common precursor. acs.org This method is advantageous for incorporating functional groups that might not be compatible with the initial polymerization conditions. acs.org

Development of Novel Reagents and Catalysts

The chemical properties of this compound are harnessed to create new reagents and catalysts. The sulfur atom can coordinate with metal centers, making its derivatives potential ligands for transition metal catalysts used in reactions like cross-coupling. Furthermore, modifications of the ester group can produce novel reagents with specific reactivity for various synthetic purposes. For example, related thioether compounds are used in the development of chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. sigmaaldrich.com

Collaborative Catalysts: Charting the Course of Chemical Innovation in "this compound" Research Through Industrial and Academic Partnerships

In the landscape of modern chemical research and development, the synergy between industrial enterprises and academic institutions has become a powerful driver of innovation. While specific, high-profile collaborations centered exclusively on this compound are not extensively documented in the public domain, the examination of broader trends in chemical and materials science reveals a well-established framework for such partnerships. These collaborations are pivotal in translating fundamental scientific discoveries into tangible, commercially viable applications.

The development and application of specialized chemical compounds like this compound often benefit from the complementary strengths of both sectors. Academia typically excels in fundamental research, exploring novel synthetic pathways and elucidating reaction mechanisms. Industry, on the other hand, brings to the table a focus on process optimization, scalability, and market application. The intersection of these domains is where the potential of a compound like this compound can be fully realized, from its synthesis in the lab to its potential use in advanced materials or as an intermediate in organic synthesis.

Collaborative models in the chemical industry can take various forms, including sponsored research, joint development agreements, technology licensing, and research consortia. For a compound such as this compound, a partnership might involve a university chemistry department with expertise in sulfur-containing compounds working with a specialty chemicals company. The academic partner would conduct exploratory research into novel applications, while the industrial partner would provide funding, access to specialized equipment for larger-scale synthesis, and insights into market needs.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(ethylthio)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. For example, the thioether group can be introduced by reacting ethyl 2-chloroacetate with sodium ethanethiolate in anhydrous ethanol under reflux (60–80°C, 6–8 hours). Optimization involves controlling stoichiometry (1:1.2 molar ratio of chloroacetate to ethanethiolate) and using inert atmospheres to prevent oxidation of the thiol . Purity is enhanced via vacuum distillation (boiling point ~120–130°C at 10 mmHg) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : <sup>1</sup>H NMR shows peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and thioether (δ 2.5–2.7 ppm, quartet for SCH2). <sup>13</sup>C NMR confirms the carbonyl (δ 170–175 ppm) and thioether (δ 30–35 ppm) .
  • IR : Strong absorbance at ~1740 cm<sup>−1</sup> (ester C=O) and 650–750 cm<sup>−1</sup> (C-S stretch) .
  • Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 164.16 (C6H12O2S) and fragments at m/z 119 (loss of –OEt) and 75 (CH2S<sup>+</sup>) .

Q. How does the thioether group influence the compound’s stability under varying pH conditions?

The thioether moiety enhances hydrolytic stability compared to oxygen analogs. At pH 7–9, hydrolysis occurs slowly (half-life >24 hours), while acidic conditions (pH <3) accelerate ester cleavage. Stability studies use HPLC to monitor degradation products (e.g., 2-(ethylthio)acetic acid) .

Advanced Research Questions

Q. What kinetic parameters govern the aminolysis of this compound, and how do they compare to oxygenated analogs?

Aminolysis follows a nucleophilic acyl substitution mechanism. Rate coefficients (kNH2) depend on the nucleophile’s pKa and leaving group ability. For glycine ethyl ester, kNH2 = 1.1 M<sup>−1</sup> s<sup>−1</sup> with this compound vs. 22.6 M<sup>−1</sup> s<sup>−1</sup> for 2-nitrophenyl acetate, reflecting the thioether’s electron-donating effect slowing the reaction . Experimental design includes pseudo-first-order kinetics under buffered conditions (pH 8–10) and UV-Vis monitoring of leaving group release.

Q. How can computational modeling predict reactivity trends for this compound in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key findings:

  • The thioether’s electron-donating nature raises the energy barrier for nucleophilic attack by ~5–8 kcal/mol compared to oxygen analogs.
  • Solvent effects (e.g., dielectric constant of ethanol vs. water) are simulated using polarizable continuum models (PCM) .

Q. What role does this compound play in synthesizing bioactive molecules, such as protease inhibitors?

The compound serves as a thioether-containing building block. For example, it is used to introduce sulfur into peptidomimetics, enhancing resistance to enzymatic degradation. A case study: coupling with Boc-protected amines via EDC/HOBt activation yields analogs with IC50 values <10 µM against trypsin-like proteases .

Methodological Notes

  • Contradictions in Evidence : highlights slower aminolysis rates for thioether esters, while oxygen analogs react faster. Researchers must validate kinetic models experimentally to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(ethylthio)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(ethylthio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.